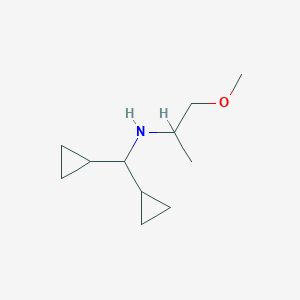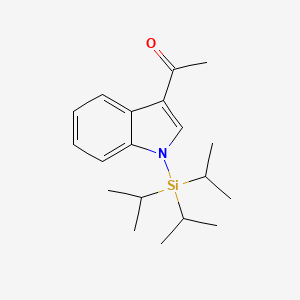![molecular formula C8H6BrIN2 B12098100 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and iodine atoms in the structure makes it a valuable intermediate for various chemical reactions and functionalizations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process can be carried out using bromine and iodine in the presence of suitable catalysts and solvents. For instance, the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine in acetic acid can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially in the development of anti-tuberculosis agents.
Biological Studies: The compound can be used to study the effects of halogenated imidazo[1,2-a]pyridines on biological systems, including their interactions with enzymes and receptors.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of halogens can enhance its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Another halogenated imidazo[1,2-a]pyridine with potential biological applications.
Uniqueness: 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide enhanced properties compared to compounds with only one halogen atom.
Propiedades
Fórmula molecular |
C8H6BrIN2 |
|---|---|
Peso molecular |
336.95 g/mol |
Nombre IUPAC |
8-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,1H3 |
Clave InChI |
VFXTWVBHZZYTPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=C(C2=N1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)



![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)




![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)

![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

